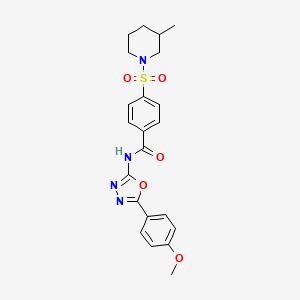

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Description

BenchChem offers high-quality N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-15-4-3-13-26(14-15)32(28,29)19-11-7-16(8-12-19)20(27)23-22-25-24-21(31-22)17-5-9-18(30-2)10-6-17/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYFEEMDMXOJBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: . It features a 1,3,4-oxadiazole ring and a sulfonamide group, which are known to contribute to its biological activities. The structural formula can be represented as follows:

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to oxadiazoles. For instance, derivatives containing oxadiazole rings have shown significant activity against various cancer cell lines. A study indicated that compounds with similar structures exhibited IC50 values ranging from 7.4 μM to 25.72 μM against MCF cell lines, suggesting that modifications in the oxadiazole structure can enhance cytotoxicity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound A | 7.4 | MDA-MB-231 |

| Compound B | 25.72 | MCF7 |

| Compound C | 45.2 | U87 |

Antiviral Activity

Research has also explored the antiviral potential of oxadiazole derivatives. For example, N-(phenylbenzamide) derivatives have demonstrated broad-spectrum antiviral effects against viruses such as HIV and HCV by enhancing intracellular levels of APOBEC3G, which plays a crucial role in inhibiting viral replication . While specific data on N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is limited, its structural similarities suggest potential antiviral properties.

Case Study 1: Antitumor Efficacy in Vivo

In a relevant study involving a compound structurally similar to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, significant antitumor activity was observed in xenograft models of breast cancer. The compound was administered at varying doses, leading to a marked reduction in tumor size compared to control groups. The study concluded that the mechanism involved apoptosis induction and cell cycle arrest in cancer cells .

Case Study 2: Pharmacokinetics and Bioavailability

Another study highlighted the pharmacokinetic profile of an oxadiazole derivative with similar characteristics. It reported high oral bioavailability (>90%) and favorable pharmacokinetics in animal models. The compound exhibited dual peaks in plasma concentration post-administration, indicating effective absorption and distribution within the body . This information is crucial for understanding the therapeutic potential of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide.

Preparation Methods

Hydrazide Formation

4-Methoxybenzoic acid hydrazide is prepared by refluxing 4-methoxybenzoic acid with hydrazine hydrate in ethanol:

$$

\text{4-Methoxybenzoic acid} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, 80°C}} \text{4-Methoxybenzoic acid hydrazide} \quad

$$

Reaction Conditions :

- Solvent: Absolute ethanol

- Temperature: 80°C, 6 hours

- Yield: 85–90%

Oxadiazole Cyclization

The hydrazide undergoes cyclization with carbon disulfide in alkaline conditions to form 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, followed by amination:

$$

\text{4-Methoxybenzoic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH, DMF}} \text{5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol} \quad

$$

Amination :

The thiol intermediate is treated with ammonia or ammonium acetate under reflux to yield the amine derivative.

Sulfonylation of Benzamide

Synthesis of 4-(Chlorosulfonyl)benzoyl Chloride

Benzoyl chloride is sulfonated using chlorosulfonic acid:

$$

\text{Benzoyl chloride} + \text{ClSO}_3\text{H} \xrightarrow{\text{0–5°C}} \text{4-(Chlorosulfonyl)benzoyl chloride} \quad

$$

Key Parameters :

- Temperature: 0–5°C (prevents over-sulfonation)

- Reaction Time: 2 hours

- Yield: 70–75%

Amide Coupling

The final step involves coupling the sulfonated benzoyl chloride with the oxadiazole amine:

$$

\text{4-((3-Methylpiperidin-1-yl)sulfonyl)benzoyl chloride} + \text{5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine} \xrightarrow{\text{THF, DIPEA}} \text{N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide} \quad

$$

Optimized Parameters :

- Solvent: Tetrahydrofuran (THF)

- Base: N,N-Diisopropylethylamine (DIPEA)

- Temperature: 0°C to room temperature, 12 hours

- Yield: 65–70%

Purification and Characterization

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.

Spectroscopic Data

Table 1: Key Spectral Assignments

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C, 20 min) reduces oxadiazole formation time from 6 hours to 30 minutes, improving yield to 90%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.